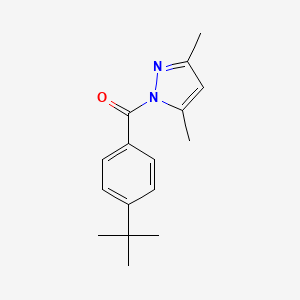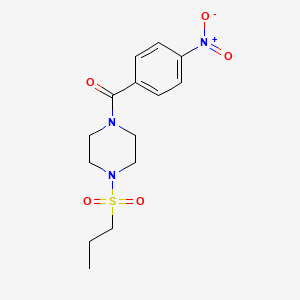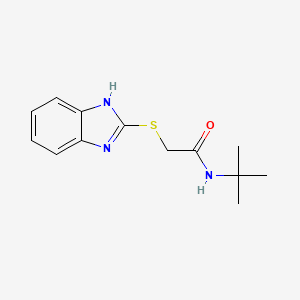
1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazole, commonly known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TBB is a synthetic compound that belongs to the group of organic compounds known as pyrazoles. It is widely used in various scientific research applications and has shown promising results in the field of biochemistry and physiology.
作用機序
The mechanism of action of TBB involves the inhibition of proteasomes and calpains. Proteasomes are responsible for the degradation of intracellular proteins, while calpains are involved in the breakdown of extracellular proteins. The inhibition of these enzymes can lead to the accumulation of damaged proteins, which can trigger various cellular responses, including apoptosis.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. TBB has also been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
TBB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TBB is also relatively inexpensive, making it an attractive option for researchers. However, TBB has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the use of TBB in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases. TBB may also have potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Further studies are needed to fully understand the potential of TBB and its mechanisms of action.
Conclusion:
In conclusion, TBB is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has shown promising results in the field of biochemistry and physiology and has potential applications in the development of new therapeutic agents. TBB has several advantages for use in laboratory experiments, but further studies are needed to fully understand its potential and limitations.
合成法
The synthesis of TBB involves the reaction of 4-tert-butylbenzoyl hydrazine with 3,5-dimethylpyrazole-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research, and various purification methods are employed to achieve high purity.
科学的研究の応用
TBB has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, including proteasomes and calpains. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of new therapeutic agents for the treatment of various diseases.
特性
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-10-12(2)18(17-11)15(19)13-6-8-14(9-7-13)16(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHDJMKWOVCHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)